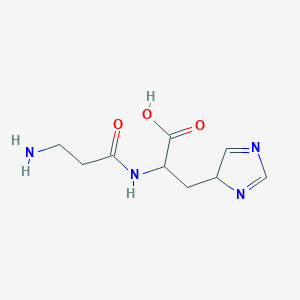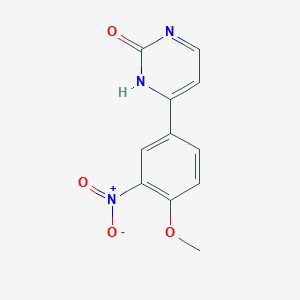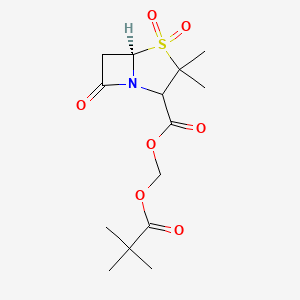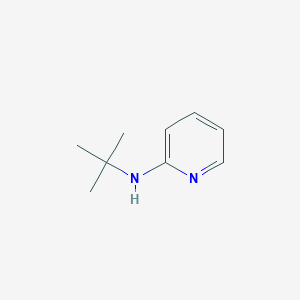![molecular formula C13H16O3 B14119239 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one CAS No. 40012-42-8](/img/structure/B14119239.png)
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is an organic compound with the molecular formula C12H14O3 It is a derivative of benzo[1,4]dioxin, featuring a butanone group attached to the 6th position of the dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Benzo[1,4]dioxin Ring: The initial step involves the formation of the benzo[1,4]dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Butanone Group: The next step involves the introduction of the butanone group at the 6th position of the dioxin ring. This can be achieved through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Receptor Binding: Interacting with specific receptors to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetyl-1,4-benzodioxane: Similar structure but with an acetyl group instead of a butanone group.
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but with a propylamine group instead of a butanone group.
Uniqueness
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40012-42-8 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H16O3/c1-9(2)7-11(14)10-3-4-12-13(8-10)16-6-5-15-12/h3-4,8-9H,5-7H2,1-2H3 |
InChI-Schlüssel |
OWWHHVBEBOWEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)




![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)

![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
